molecular formula C14H16N4O B5431738 2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole

2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole

Cat. No. B5431738
M. Wt: 256.30 g/mol
InChI Key: IWQNGLIHLOABCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole, commonly known as "EFI," is a synthetic compound that has been of interest to the scientific community for its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of EFI is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. EFI has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
EFI has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. EFI has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of EFI is its versatility, as it can be used in a variety of research applications, including cancer research, inflammation research, and drug development. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of EFI is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on EFI, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as materials science. Additionally, further studies on the pharmacokinetics and pharmacodynamics of EFI may help to determine its potential as a therapeutic agent. Overall, EFI has shown great promise as a versatile and effective compound for scientific research, and further studies are needed to fully understand its potential.

Synthesis Methods

EFI can be synthesized through a multi-step process, which involves the reaction of 2-(5-ethyl-2-furyl)ethylamine with 1H-imidazole-1-ethanol in the presence of a catalyst. The resulting intermediate is then treated with a base to yield the final product, EFI. The synthesis method has been optimized to produce high yields of pure EFI, making it suitable for various research applications.

Scientific Research Applications

EFI has been extensively studied for its potential applications in medical research, specifically in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. EFI has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-(5-ethylfuran-2-yl)-1-(2-imidazol-1-ylethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-2-12-3-4-13(19-12)14-16-6-8-18(14)10-9-17-7-5-15-11-17/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQNGLIHLOABCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2=NC=CN2CCN3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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